molecular formula C3H5NaO2 B1602970 Sodium propionate-1,2-13C2 CAS No. 83587-75-1

Sodium propionate-1,2-13C2

Cat. No.: B1602970
CAS No.: 83587-75-1
M. Wt: 98.046 g/mol
InChI Key: JXKPEJDQGNYQSM-MEFQWSPQSA-M
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Description

Sodium propionate-1,2-13C2, also known as propionic acid-1,2-13C2 sodium salt, is a stable isotope-labeled compound. It is a sodium salt of propionic acid where the carbon atoms at positions 1 and 2 are replaced with carbon-13 isotopes. This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and reaction mechanisms due to its isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium propionate-1,2-13C2 is synthesized by neutralizing propionic acid-1,2-13C2 with sodium hydroxide. The reaction typically occurs in an aqueous solution, where the propionic acid-1,2-13C2 is dissolved and then reacted with an equimolar amount of sodium hydroxide to form the sodium salt .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the large-scale neutralization of isotopically labeled propionic acid with sodium hydroxide. The process is similar to laboratory synthesis but scaled up to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions: Sodium propionate-1,2-13C2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium propionate-1,2-13C2 is widely used in scientific research due to its isotopic labeling. Some key applications include:

Mechanism of Action

The mechanism of action of sodium propionate-1,2-13C2 involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotopes allow researchers to track the compound through various biochemical reactions, providing insights into metabolic processes and reaction mechanisms. The molecular targets and pathways involved depend on the specific metabolic or chemical context being studied .

Comparison with Similar Compounds

    Sodium propionate-1-13C: Labeled at the first carbon position.

    Sodium propionate-2-13C: Labeled at the second carbon position.

    Sodium propionate-13C3: Labeled at all three carbon positions.

Uniqueness: Sodium propionate-1,2-13C2 is unique due to its dual labeling at both the first and second carbon positions. This dual labeling provides more detailed information in tracer studies compared to single-labeled compounds, making it particularly valuable in complex metabolic and reaction mechanism studies .

Properties

IUPAC Name

sodium;(1,2-13C2)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i2+1,3+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKPEJDQGNYQSM-MEFQWSPQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13CH2][13C](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635690
Record name Sodium (1,2-~13~C_2_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.046 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83587-75-1
Record name Sodium (1,2-~13~C_2_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 83587-75-1
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Synthesis routes and methods I

Procedure details

About 39.53 g of sodium propionate and 30.47 g of propionic acid are mixed with 30 g of water to produce a 70 percent solution by weight of dissociated sodium dipropionate.
Quantity
39.53 g
Type
reactant
Reaction Step One
Quantity
30.47 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The procedure of example 1 was followed, 390 g of propionic acid and 500 g of sodium propionate being used and the mixture being heated to 165° C. until a homogeneous liquid mixture was obtained. The resultant comminuted solid (817 g) had a propionic acid content of 43.46% by weight and a water content of 0.19% by weight.
Quantity
390 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
817 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

555 g of propionic acid and 350 g of sodium propionate were added to a 0.5 l stirred vessel equipped with jacket bottom outlet valve, anchor agitator and cryostat and heated to 70° C. until a homogeneous melt was obtained. The melt was drained off into a metal shell and set on cooling. The resultant solid (858 g) which was comminuted and dried for 6 h at 45° C. under a water-jet vacuum had a propionic acid content of 61.64% by weight and a water content of 0.08% by weight.
Quantity
555 g
Type
reactant
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant solid
Quantity
858 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium propionate-1,2-13C2
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